
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is an organic compound that combines a chlorophenyl group with a thiophene ring through an acetate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate typically involves the esterification of (4-chlorophenyl)methanol with thiophene-3-acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)carboxylic acid.
Reduction: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chlorophenyl)methyl (thiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetate group may undergo hydrolysis, releasing active metabolites that exert biological effects. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)methyl acetate: Lacks the thiophene ring, resulting in different chemical and biological properties.
Thiophen-3-yl acetate: Lacks the chlorophenyl group, affecting its reactivity and applications.
(4-Chlorophenyl)methyl (thiophen-2-yl)acetate: Similar structure but with the thiophene ring in a different position, leading to variations in its properties.
Uniqueness
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is unique due to the combination of the chlorophenyl and thiophene groups. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
206536-84-7 |
|---|---|
Fórmula molecular |
C13H11ClO2S |
Peso molecular |
266.74 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C13H11ClO2S/c14-12-3-1-10(2-4-12)8-16-13(15)7-11-5-6-17-9-11/h1-6,9H,7-8H2 |
Clave InChI |
YTKASYUAKNVQEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)CC2=CSC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

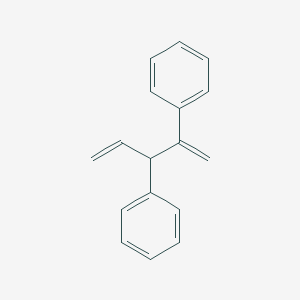
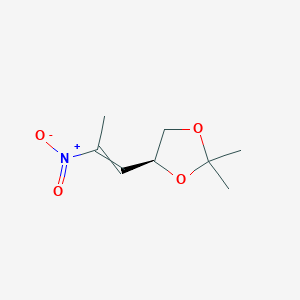
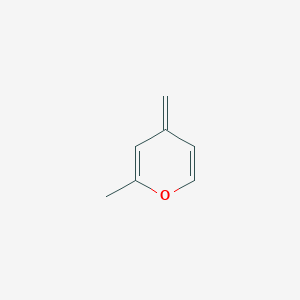
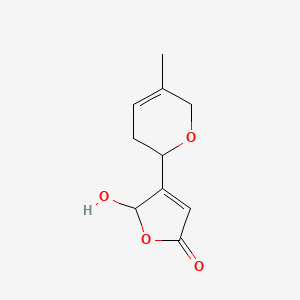
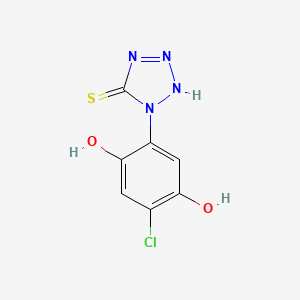
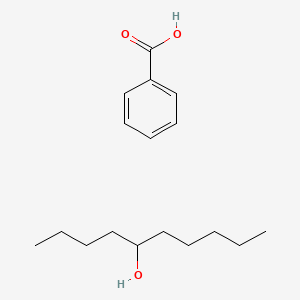
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
